molecular formula C13H12N2O B177571 1,3-dimethyl-1H-perimidin-2(3H)-one CAS No. 2306-08-3

1,3-dimethyl-1H-perimidin-2(3H)-one

Cat. No.: B177571
CAS No.: 2306-08-3
M. Wt: 212.25 g/mol
InChI Key: WZWDLGNDEHWENW-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H-perimidin-2(3H)-one is a derivative of the perimidine scaffold, a tricyclic aromatic system known for its unique electronic properties. The perimidine structure is characterized by a charge transfer from the heterocyclic ring to the naphthalene moiety, allowing it to simultaneously demonstrate characteristics of both π-electron deficient and π-electron excessive systems . This makes it a molecule of significant interest in fundamental organic electronics and materials science research. This compound serves as a versatile precursor and core structure in various research applications. Recent studies have highlighted its use in the synthesis of advanced organic materials. For instance, 6-aryl- and 6,7-diaryl-substituted derivatives of this compound are investigated as structural analogs to well-known fluorophores like 1,8-naphthalimides, with research focusing on their conformational stability and optical properties . The perimidine core is also explored for its potential in catalytic systems and as a building block for supramolecular chemistry due to its ability to engage in π-π stacking and other intermolecular interactions . The synthesis of this compound and its derivatives is typically achieved through the cyclocondensation of 1,8-diaminonaphthalene with carbonyl compounds, followed by specific N-alkylation and functionalization steps . Researchers utilize this compound under inert atmospheres and purify it via techniques such as recrystallization from solvents like ethanol or methylene chloride to obtain high-purity material suitable for sensitive applications . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2306-08-3

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1,3-dimethylperimidin-2-one

InChI

InChI=1S/C13H12N2O/c1-14-10-7-3-5-9-6-4-8-11(12(9)10)15(2)13(14)16/h3-8H,1-2H3

InChI Key

WZWDLGNDEHWENW-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC3=C2C(=CC=C3)N(C1=O)C

Canonical SMILES

CN1C2=CC=CC3=C2C(=CC=C3)N(C1=O)C

solubility

0.8 [ug/mL]

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1,3-dimethyl-1H-perimidin-2(3H)-one exhibits notable antimicrobial and antiparasitic activities. Derivatives of this compound have shown effectiveness against various pathogens, suggesting its potential as a lead compound for developing new therapeutic agents.

Case Study: Antimicrobial Activity

  • Objective: Evaluate the antimicrobial efficacy of this compound.
  • Methodology: In vitro assays against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Findings: The compound demonstrated significant inhibition of bacterial growth, indicating potential for further drug development.

Interaction with Biological Targets

The compound has been noted for its ability to bind selectively to specific biological targets, including DNA lesions. This property opens avenues for applications in genetic research and therapy.

Table 1: Biological Activity Overview

Activity TypeTarget Organism/PathwayObservations
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntiparasiticPlasmodium falciparumModerate activity observed
DNA InteractionDNA lesionsSelective binding affinity noted

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential use in material sciences. Its unique structural properties allow it to be incorporated into polymer matrices, enhancing material characteristics such as thermal stability and mechanical strength.

Case Study: Polymer Enhancement

  • Objective: Investigate the effects of incorporating this compound into polymer composites.
  • Methodology: Synthesis of polymer blends followed by mechanical testing.
  • Findings: Enhanced tensile strength and thermal stability were observed in composites containing the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Perimidinones differ from dihydropyrimidinones in their fully aromatic pyrimidinone ring and naphthalene backbone, which enhance rigidity and optical properties .
  • Synthetic Flexibility: Perimidinones are functionalized via cross-coupling (e.g., Suzuki), whereas dihydropyrimidinones are synthesized via multicomponent reactions (e.g., Biginelli) .

Optical and Catalytic Properties

Table 2: Optical and Catalytic Performance
Compound Fluorescence Quantum Yield λem (nm) Catalytic Application Reference
6,7-Diaryl-perimidinone 0.45–0.60 450–550 Sonogashira coupling
1,8-Naphthalimide 0.70–0.85 400–600 N/A
Pd/Cu nanoparticles on agarose N/A N/A Sonogashira coupling (yield >90%)

Key Observations :

  • Perimidinones exhibit moderate fluorescence quantum yields, making them viable alternatives to naphthalimides in cost-sensitive applications .
  • In catalysis, perimidinone-derived brominated precursors serve as substrates in Sonogashira reactions, though Pd/Cu nanoparticles on agarose show superior catalytic efficiency .

Thermodynamic Stability and Crystal Packing

  • Conformational Stability: 6,7-Diaryl-perimidinones exhibit high barriers to syn/anti isomerization (ΔG<sup>‡</sup> ≈ 18–22 kcal/mol) due to steric clashes between peri-aryl groups .
  • Crystal Packing: Perimidinones form planar arrangements with weak C–H⋯O interactions, contrasting with benzimidazole derivatives (e.g., 1-(4-methylbenzyl)-1H-benzimidazol-2(3H)-one), which adopt near-planar geometries and N–H⋯O hydrogen-bonded dimers .

Pharmacological Activity (Contrast with Analogs)

While dihydropyrimidinones and quinazolinones are extensively studied for bioactivity (e.g., analgesic, anticancer) , perimidinones lack reported pharmacological data. This highlights a structural-activity divergence: electron-deficient perimidinones prioritize material science applications, whereas dihydropyrimidinones leverage hydrogen-bonding capacity for drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,3-dimethyl-1H-perimidin-2(3H)-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions of 1,8-diaminonaphthalene with ketones or aldehydes under controlled conditions. For example, alkylation or methylation steps may follow to introduce substituents. Reaction parameters such as solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., acid/base) are optimized to enhance yield and purity. Post-synthesis, purification via column chromatography or recrystallization ensures product integrity. Characterization via NMR (¹H/¹³C) and X-ray crystallography confirms structural accuracy .

Q. Which spectroscopic techniques are most reliable for characterizing this compound in solution and solid states?

  • Methodological Answer :

  • Solution NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify proton environments and carbon frameworks. For example, the carbonyl group at position 2 appears as a distinct peak in ¹³C NMR (~170 ppm).
  • Solid-State CP/MAS ¹³C NMR : Resolves tautomeric forms and hydrogen-bonding interactions in crystalline states.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns in electron ionization (EI) or ESI-MS reveal stability and gas-phase behavior .

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed on crystals grown via slow evaporation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Software like SHELXL refines the structure, resolving bond lengths, angles, and packing arrangements. For instance, reveals that the solid-state structure adopts a non-planar conformation due to crystal-packing forces, contrasting with planar computational models .

Advanced Research Questions

Q. How do computational methods (e.g., AM1) reconcile discrepancies between predicted and observed geometries of this compound?

  • Methodological Answer : Semiempirical AM1 calculations optimize the gas-phase geometry, often predicting planar structures. However, X-ray data show deviations (e.g., dihedral angles) due to intermolecular forces in crystals. Researchers compare Hirshfeld surfaces and interaction energies to quantify packing effects. For robust validation, hybrid DFT (e.g., B3LYP) with dispersion corrections is recommended .

Q. What mechanistic insights explain the tautomeric equilibrium between oxo and hydroxy forms of perimidin-2(3H)-one derivatives?

  • Methodological Answer : Tautomerism is studied via variable-temperature NMR and isotopic labeling. For 1,3-dimethyl derivatives, the oxo tautomer dominates in solution due to resonance stabilization. In contrast, solid-state CP/MAS ¹³C NMR and X-ray data show no hydroxy tautomer, confirming stability of the oxo form. Solvent polarity and hydrogen-bonding networks further modulate equilibrium .

Q. How can mass spectrometry elucidate gas-phase fragmentation pathways of this compound?

  • Methodological Answer : EI-MS analysis reveals sequential loss of CO (from the oxo group) and methyl radicals. Comparative studies with deuterated analogs distinguish between fragmentation pathways. For example, notes that ionization induces a [1,3]-H shift in the hydroxy tautomer, leading to H₂O elimination. HRMS and tandem MS (MS/MS) validate proposed mechanisms .

Data Contradiction Analysis

Q. Why do computational models and experimental data diverge in describing the planarity of this compound?

  • Analysis : AM1 calculations predict a planar structure, while X-ray data show non-planarity due to crystal-packing forces (e.g., π-π stacking and van der Waals interactions). Researchers must distinguish intrinsic molecular geometry from external lattice effects. Molecular dynamics simulations in solvent environments can bridge this gap .

Q. How do variations in DNA extraction protocols (e.g., antioxidant use) inform analogous challenges in isolating reactive intermediates of this compound?

  • Analysis : Although unrelated to DNA, parallels exist in handling reactive species. For example, antioxidants (e.g., BHT) may stabilize intermediates during synthesis, while low-temperature workflows minimize degradation. Methodological rigor from DNA studies (e.g., controlled temperature, inert atmospheres) can be adapted to synthetic chemistry .

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